molecular formula C11H15ClN4 B2384965 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1263212-94-7

7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B2384965
CAS No.: 1263212-94-7
M. Wt: 238.72
InChI Key: ZTMYEMFQQSIVMG-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloro-5-ethyl-1-isopropyl-1H-pyrazole with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an agonist for Toll-like receptor 7 (TLR7), which is crucial for immune response modulation. This activity suggests potential applications in cancer treatment and immunotherapy .

Anticancer Activity

In vitro studies have demonstrated that 7-chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine can inhibit tumor cell proliferation. Notable findings include:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate its potential as a lead compound for developing new anticancer agents .

Other Applications

Beyond cancer research, this compound has been explored for various other applications:

Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor or receptor modulator.

Anti-inflammatory Properties : Preliminary studies suggest anti-inflammatory effects through the modulation of pro-inflammatory cytokines .

Agrochemical Development : Its versatile chemical properties make it suitable for developing agrochemicals .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

  • Study on Cancer Cell Lines : A study conducted on A549 lung cancer cells and MCF-7 breast cancer cells demonstrated significant cytotoxicity with IC50 values indicating strong potential as an anticancer agent .
  • TLR7 Agonist Activity : Research has shown that compounds like 7-chloro-1-ethyl-5-isopropyl-3-methyl can effectively modulate immune responses, suggesting applications in immunotherapy .

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-e]pyrimidine

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS Number: 1378180-02-9) is a compound of interest in medicinal chemistry, particularly for its potential antitumor properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClN4C_{11}H_{15}ClN_{4}. Its structure features a pyrazolo[4,3-d]pyrimidine core, which is known for diverse biological activities.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Key Enzymes : These compounds often inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For instance, studies have shown that related pyrazolo[4,3-d]pyrimidines can inhibit CDK2 and Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis in various cancer cell lines by downregulating the prenylation of proteins such as Rap-1A .
  • Selective Target Engagement : The ability to selectively engage intracellular targets contributes to its antitumor efficacy while minimizing toxicity to normal cells .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several studies. Here are some key findings:

Antitumor Efficacy

In preclinical models, particularly xenograft mouse models, this compound demonstrated significant antitumor activity against multiple cancer types:

Cancer Type Model Used Efficacy
Multiple Myeloma (MM)Xenograft Mouse ModelSignificant tumor growth reduction
Pancreatic Ductal Adenocarcinoma (PDAC)Xenograft Mouse ModelSignificant tumor growth reduction
Colorectal Cancer (CRC)In vitro assaysInduced apoptosis without significant toxicity to normal cells

These results suggest a promising therapeutic potential for this compound in oncology .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo[4,3-d]pyrimidine scaffold can significantly influence biological activity. For example:

Position Modification Effect on Activity
C6Substitution with methyl sulfonyl groupEnhanced antitumor activity
C5Variation in alkyl chain lengthAltered potency against specific cancer cell lines

These findings underline the importance of structural modifications in optimizing the therapeutic profile of pyrazolo[4,3-d]pyrimidines .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on MM : A study involving RB-07-16 (a related analog) showed substantial tumor reduction in MM models without hepatotoxicity, indicating a favorable safety profile .
  • Case Study on PDAC : In trials with PDAC xenografts, treatment with pyrazolo[4,3-d]pyrimidines led to prolonged survival rates compared to controls .

Properties

IUPAC Name

7-chloro-1-ethyl-3-methyl-5-propan-2-ylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4/c1-5-16-9-8(7(4)15-16)13-11(6(2)3)14-10(9)12/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMYEMFQQSIVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N=C2Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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